Product packaging for N-Sulfoglucosamine(Cat. No.:CAS No. 4607-22-1)

N-Sulfoglucosamine

Katalognummer: B1206868
CAS-Nummer: 4607-22-1
Molekulargewicht: 259.24 g/mol
InChI-Schlüssel: KZWHEHSUEBTKJM-SLPGGIOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO8S B1206868 N-Sulfoglucosamine CAS No. 4607-22-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

4607-22-1

Molekularformel

C6H13NO8S

Molekulargewicht

259.24 g/mol

IUPAC-Name

[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]sulfamic acid

InChI

InChI=1S/C6H13NO8S/c8-1-3(7-16(13,14)15)5(11)6(12)4(10)2-9/h1,3-7,9-12H,2H2,(H,13,14,15)/t3-,4+,5+,6+/m0/s1

InChI-Schlüssel

KZWHEHSUEBTKJM-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Isomerische SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)NS(=O)(=O)O)O)O)O)O

Kanonische SMILES

C(C(C(C(C(C=O)NS(=O)(=O)O)O)O)O)O

Andere CAS-Nummern

22487-35-0

Synonyme

2-sulfamino-2-deoxyglucopyranose
glucosamine 2-sulfate
glucosamine 2-sulfate, (D)-isomer
glucosamine 2-sulfate, potassium salt, (D)-isome

Herkunft des Produkts

United States

Beschreibung

Context within Glycosaminoglycan (GAG) Structural and Functional Biology

Glycosaminoglycans are long, linear polysaccharides composed of repeating disaccharide units. wikipedia.orgnih.gov These units typically consist of an amino sugar and a uronic acid. nih.gov The major classes of GAGs include heparin/heparan sulfate (B86663), chondroitin (B13769445) sulfate/dermatan sulfate, keratan (B14152107) sulfate, and hyaluronic acid. nih.gov With the exception of hyaluronic acid, GAGs are typically sulfated and are covalently attached to core proteins to form proteoglycans. bibliotekanauki.pl

N-Sulfoglucosamine is a hallmark of heparan sulfate and heparin. oup.com The biosynthesis of these GAGs is a non-template-driven process that occurs in the Golgi apparatus. nih.govnih.gov It begins with the formation of a precursor chain of alternating glucuronic acid and N-acetylglucosamine residues. nih.gov A key modification step is the N-deacetylation and subsequent N-sulfation of a portion of the N-acetylglucosamine units, converting them to this compound. nih.govwikipedia.org This reaction is catalyzed by a bifunctional enzyme known as N-deacetylase/N-sulfotransferase (NDST). nih.gov The extent and pattern of this N-sulfation, along with other modifications like O-sulfation and epimerization of glucuronic acid to iduronic acid, generate the immense structural heterogeneity observed in heparan sulfate and heparin. nih.govoup.com This structural diversity is fundamental to their ability to interact with a vast array of proteins and thereby regulate a multitude of biological processes. nih.govroyalsocietypublishing.org

The negatively charged sulfate and carboxyl groups of GAGs, including the N-sulfo group of this compound, enable them to bind to a wide range of proteins, such as growth factors, cytokines, enzymes, and extracellular matrix components. royalsocietypublishing.orgbyjus.com These interactions are crucial for processes like cell adhesion, migration, proliferation, and differentiation. bibliotekanauki.pl For example, specific sulfation patterns within heparan sulfate chains are essential for their interaction with fibroblast growth factors (FGFs) and their receptors, a critical step in cell signaling. researchgate.net

Significance of N-Sulfation in Heparan Sulfate (HS) and Heparin Structural Determinants

The primary distinction between heparan sulfate and heparin lies in their degree of sulfation, with heparin being a more highly sulfated form of HS. royalsocietypublishing.orgresearchgate.net N-sulfation is a key determinant of this difference. In heparan sulfate, the glucosamine (B1671600) residues are predominantly N-acetylated, whereas in heparin, they are mostly N-sulfated. royalsocietypublishing.org This high degree of N-sulfation, along with a greater prevalence of iduronic acid and O-sulfation, results in heparin having a higher negative charge density than heparan sulfate. royalsocietypublishing.org

The process of N-sulfation is considered a "gateway" modification in the biosynthesis of heparan sulfate and heparin. nih.govresearchgate.net The presence of this compound is a prerequisite for subsequent modifications, including the epimerization of adjacent glucuronic acid residues to iduronic acid and the O-sulfation at various positions on both the uronic acid and glucosamine units. nih.gov These modifications tend to be clustered in specific regions of the polysaccharide chain, creating highly sulfated "NS domains". nih.govnih.gov These NS domains are critical for the specific binding of proteins. nih.gov

The arrangement of this compound residues creates specific binding sites for proteins. A well-known example is the interaction of heparin with antithrombin, a key inhibitor of blood coagulation. nih.govbyjus.com A specific pentasaccharide sequence within heparin, containing a crucial 3-O-sulfated this compound residue, is responsible for this high-affinity binding and subsequent anticoagulant activity. nih.govescholarship.org While heparan sulfate also exhibits anticoagulant properties, it is generally much less potent than heparin due to its lower degree of sulfation and different arrangement of sulfated domains. researchgate.netsigmaaldrich.com

Table 1: Comparison of Heparan Sulfate and Heparin
CharacteristicHeparan Sulfate (HS)Heparin
Production Produced by almost all cell types. sigmaaldrich.comProduced by mast cells. sigmaaldrich.com
Glucosamine Modification Predominantly N-acetylated (GlcNAc). royalsocietypublishing.orgPredominantly N-sulfated (GlcNS). royalsocietypublishing.org
Uronic Acid Content Mainly β-D-glucuronic acid. royalsocietypublishing.orgPredominantly α-L-iduronic acid. royalsocietypublishing.org
Overall Sulfation Less sulfated. royalsocietypublishing.orgHighly sulfated. royalsocietypublishing.org
Anticoagulant Activity Lower anticoagulant activity. sigmaaldrich.comHigh anticoagulant activity. sigmaaldrich.com
Biological Role Regulates a wide range of biological processes through protein interactions. nih.govPrimarily known for its role as an anticoagulant. byjus.com

Current Research Frontiers and Methodological Challenges in this compound Studies

Current research on this compound is focused on elucidating the precise "sulfation code" that dictates the specific biological functions of heparan sulfate and heparin. nih.gov A major frontier is the development of chemoenzymatic methods to synthesize heparan sulfate oligosaccharides with defined sulfation patterns. researchgate.net This allows for a more detailed investigation of structure-function relationships and the identification of specific sulfated motifs responsible for protein binding and biological activity. escholarship.org Another area of active research is the role of this compound and heparan sulfate in various diseases, including cancer, inflammation, and neurodegenerative disorders. nih.govfrontiersin.org For instance, alterations in heparan sulfate sulfation patterns have been implicated in tumor progression and metastasis. byjus.com

The study of this compound and its role in GAGs is hampered by several methodological challenges. The inherent heterogeneity and complexity of heparan sulfate and heparin make their structural analysis difficult. nih.govresearchgate.net Traditional analytical techniques often struggle to provide detailed sequencing and localization of sulfate groups. nih.govnih.gov

Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being increasingly employed to overcome these challenges. researchgate.netnih.govacs.org For example, 1H and 15N NMR spectroscopy can be used to directly detect the sulfamate (B1201201) groups of this compound residues, providing valuable information about the microstructure of heparin and heparan sulfate. researchgate.netacs.org Furthermore, the development of specific enzymes, such as this compound sulfohydrolase (SGSH), which is involved in the lysosomal degradation of heparan sulfate, provides tools for the controlled degradation and analysis of these complex molecules. nih.govebi.ac.uk

Table 2: Methodological Approaches in this compound Research
MethodApplicationChallenges/Limitations
Mass Spectrometry (MS) Sequencing of GAG oligosaccharides, determination of sulfation patterns. nih.govSuppression of sulfate group loss during ionization can be challenging. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the anomeric configuration and linkages of monosaccharides, and direct detection of N-sulfo groups. researchgate.netacs.orgRequires relatively large amounts of purified material; spectral overlap in complex mixtures. researchgate.net
Enzymatic Digestion Use of specific lyases and hydrolases to break down GAGs into smaller, more easily analyzable fragments. researchgate.netAvailability of enzymes with high specificity is limited.
Capillary Electrophoresis (CE) Separation and analysis of GAG-derived disaccharides with high sensitivity. nih.govMay not be suitable for analyzing large, intact GAG chains.
Chemoenzymatic Synthesis Production of defined GAG oligosaccharides for structure-function studies. researchgate.netComplex and multi-step processes.

Enzymatic Biosynthesis and Post Translational Modification of N Sulfoglucosamine Residues in Glycans

N-Deacetylase/N-Sulfotransferase (NDST) Enzyme Family in Heparan Sulfate (B86663) Synthesis

The N-deacetylase/N-sulfotransferase (NDST) enzyme family plays a pivotal role in the initial modification of heparan sulfate chains. These enzymes are bifunctional, catalyzing both the removal of the N-acetyl group from glucosamine (B1671600) residues and the subsequent transfer of a sulfate group to the newly formed amine.

Mammals possess four isoforms of NDST enzymes: NDST1, NDST2, NDST3, and NDST4. Each isoform exhibits distinct characteristics regarding their N-deacetylase and N-sulfotransferase activities, as well as their tissue distribution.

NDST1 and NDST2: These isoforms have a wide and largely overlapping tissue distribution, with NDST1 being dominant in most tissues and NDST2 primarily found in mast cells, which are known for producing highly modified HS analogues like heparin nih.govnih.gov. NDST1 is considered essential for HS biosynthesis, and its presence is absolutely required mybiosource.com. NDST1 is responsible for creating distinct N-sulfated (NS) and N-acetylated (NA) domains along the HS chain, whereas NDST2 tends to produce a continuous NS domain, characteristic of heparin nih.gov.

NDST3 and NDST4: These isoforms exhibit more restricted tissue distribution, with both being abundant in the brain nih.gov. NDST3 is characterized by high N-deacetylase activity but low N-sulfotransferase activity uniprot.org. NDST4 shows very weak sulfotransferase activity oup.com.

While all isoforms are bifunctional, the ratio of deacetylase to sulfotransferase activity can vary significantly between them oup.com. NDST1 and NDST2 are often involved in initiating HS modification reactions, with other isoforms potentially involved in extending or filling in already modified sequences oup.com.

The conversion of N-acetylglucosamine (GlcNAc) to N-sulfoglucosamine (GlcNS) is a two-step process catalyzed by NDST enzymes. This modification occurs on the nascent HS polysaccharide chain, which is initially polymerized by the EXT1-EXT2 complex researchgate.netoup.com.

N-Sulfation: The exposed amino group of the GlcNH2 residue is then sulfated. This reaction utilizes 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the sulfate donor, transferring the sulfate group to the nitrogen atom to form this compound (GlcNS) nih.govmybiosource.comoup.comuniprot.orgoup.comdiva-portal.orggoogle.com.

This modification does not occur randomly along the chain but rather in contiguous stretches, typically of 3–6 disaccharides, creating discrete clusters known as NS domains, interspersed with NA domains nih.govnih.govgoogle.commdpi.com. The smallest substrate identified for NDST deacetylation is an octasaccharide diva-portal.org.

The expression and activity of NDST enzymes are tightly regulated, influencing the final HS structure. For instance, NDST1 expression is significantly upregulated in response to vascular injury nih.gov. Alternative splicing can also generate variants, such as NDST1B, which may exhibit altered enzymatic activities and affect HS sulfation patterns oup.com.

The catalytic activity of NDSTs can be modulated by various factors. The sulfate donor PAPS not only serves as the substrate but also regulates NDSTs to modify HS chains in a domain-specific manner, with PAPS binding stimulating NDST deacetylase activity diva-portal.org. Endogenous HS and heparin can also partially inhibit the N-deacetylase activity of NDST enzymes oup.com. Furthermore, co-expression with other HS biosynthetic enzymes, such as EXT2, can promote NDST1 transport to the Golgi, influencing its activity diva-portal.org. Mutations in NDST1 can selectively abolish either its N-deacetylase or N-sulfotransferase activity, leading to significant alterations in HS structure researchgate.net.

Downstream Enzymatic Modifications Influenced by this compound Moieties

The this compound residues generated by NDSTs serve as critical recognition sites for subsequent enzymatic modifications, shaping the functional landscape of the HS chain.

A key downstream modification is the C5-epimerization of uronic acid residues. This process involves the conversion of D-glucuronic acid (GlcA) to its C5 epimer, L-iduronic acid (IdoA) nih.govgoogle.comnih.govresearchgate.netpnas.orgsigmaaldrich.comresearchgate.net. This reaction is catalyzed by glucuronyl C5-epimerase (GLCE) google.comnih.govresearchgate.netpnas.orgsigmaaldrich.comresearchgate.net.

Crucially, C5-epimerization is highly specific: it occurs predominantly at GlcA residues that are situated adjacent to this compound (GlcNS) residues on the non-reducing end of the disaccharide unit google.comresearchgate.netnih.govoup.com. GlcA residues positioned next to N-acetylglucosamine (GlcNAc) are generally resistant to this epimerization nih.gov. Therefore, the presence of this compound is essential for the action of C5-epimerase, highlighting its role as a "blueprint" for subsequent modifications nih.govoup.commdpi.com. Overexpression of active C5-epimerase can influence HS chain length, suggesting a regulatory role for this enzyme in HS biosynthesis researchgate.net.

Following N-sulfation and C5-epimerization, O-sulfation introduces sulfate groups onto the hydroxyl positions of the sugar residues, further increasing the structural complexity and functional diversity of HS. The presence of this compound residues significantly influences the patterns and extent of these O-sulfations.

2-O-Sulfation: This modification predominantly occurs on L-iduronic acid (IdoA) residues. The enzyme iduronosyl 2-O-sulfotransferase (2OST) catalyzes this reaction, often acting on IdoA residues that are located adjacent to an this compound residue at the reducing end google.comnih.govresearchgate.netpnas.orgsigmaaldrich.comnih.gov.

6-O-Sulfation: Sulfate groups are added to the C6 position of glucosamine residues. This is catalyzed by glucosaminyl 6-O-sulfotransferases (6OSTs) diva-portal.orgpnas.org. The 6-O-sulfation of either GlcNAc or GlcNS residues is particularly important for the binding of certain protein ligands, such as selectins nih.gov.

3-O-Sulfation: This modification occurs at the C3 position of glucosamine residues, catalyzed by glucosaminyl 3-O-sulfotransferases (3OSTs) diva-portal.orgpnas.org. While relatively rare, 3-O-sulfation is biologically significant, playing key roles in the high-affinity binding of antithrombin to heparin and in mediating interactions with viral proteins like glycoprotein (B1211001) D of Herpes Simplex Virus type 1 pnas.orgnih.govresearchgate.net. The specific context of the 3-O-sulfate group, including the sulfation state of adjacent residues, is critical for optimal protein binding pnas.orgnih.govresearchgate.net.

The NDST enzymes, by establishing the initial N-sulfation patterns, therefore indirectly dictate the substrate availability and specificity for the various O-sulfotransferases nih.govresearchgate.net. Dysregulation of NDST activity, such as through the overexpression of NDST1B, can lead to altered patterns of O-sulfation, including decreased 2-O-sulfation and a slight increase in 6-O-sulfation oup.com. Moreover, excessive HS oversulfation, potentially resulting from altered NDST activity, has been shown to negatively impact chondroitin (B13769445) sulfate sulfation researchgate.net.

Advanced Research Methodologies for N Sulfoglucosamine Structural and Functional Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in N-Sulfoglucosamine Characterization

The sulfamate (B1201201) (NHSO₃⁻) group is a defining structural feature of this compound and plays a critical role in the biological functions of heparin and heparan sulfate (B86663) (HS) nih.govacs.org. High-resolution one-dimensional (1D) ¹H and two-dimensional (2D) ¹H-¹⁵N NMR spectroscopy are instrumental in directly observing the protons and nitrogen of this group.

The ¹H chemical shifts of the sulfamate group are highly sensitive to the local molecular structure, making them a valuable probe for conformational and linkage analysis nih.govacs.orgsigmaaldrich.com. For instance, the ¹H chemical shift of the sulfamate proton in free this compound (GlcNS) is distinct from its chemical shift when incorporated into a larger oligosaccharide like the synthetic pentasaccharide fondaparinux (B3045324) nih.govacs.org.

Direct detection of the ¹⁵N nucleus of the sulfamate group provides an additional, highly sensitive reporter of the chemical environment. The ¹⁵N chemical shifts can be efficiently measured through proton-detected 2D ¹H-¹⁵N correlation experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment. nih.govacs.org The ¹H-¹⁵N pair of GlcNS resonates in a distinct upfield region of the HSQC spectrum, typically around δH/δN of 5.5/93.5 ppm nih.gov. However, the detection of the sulfamate proton can be challenging due to its chemical exchange with solvent protons, a barrier that can be overcome by using low-temperature conditions nih.gov. For α-GlcNS, the ¹H-¹⁵N cross-peak appears at approximately δH/δN of 5.36/93.9 ppm, while for β-GlcNS, it is observed at 5.91/93.6 ppm under such conditions nih.gov.

Table 1: Representative NMR Chemical Shifts for this compound (GlcNS) Sulfamate Group

Nucleus Anomer Chemical Shift (δ) Conditions
¹H - ~5.5 ppm Aqueous solution
¹⁵N - ~93.5 ppm Aqueous solution
¹H α-GlcNS 5.36 ppm Low temperature
¹⁵N α-GlcNS 93.9 ppm Low temperature
¹H β-GlcNS 5.91 ppm Low temperature
¹⁵N β-GlcNS 93.6 ppm Low temperature

Two-dimensional NMR experiments are indispensable for resolving the complex, overlapping signals in the spectra of oligosaccharides containing this compound.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of directly bonded nuclei, most commonly ¹H and ¹³C or ¹H and ¹⁵N. wikipedia.org This technique is fundamental for assigning the resonances of each sugar residue. For this compound, the ¹H-¹⁵N HSQC is particularly powerful for identifying the sulfamate group, as its cross-peak appears in a unique spectral region. nih.govacs.orgnih.gov This allows for the unambiguous identification of this compound residues within a complex GAG chain. The ¹H-¹³C HSQC provides correlations for all the C-H pairs in the sugar ring, facilitating the assignment of the pyranose ring protons and carbons.

Total Correlation Spectroscopy (TOCSY): The TOCSY experiment establishes correlations between all protons within a single spin system (i.e., a single sugar residue). wisc.edu Starting from an assigned proton resonance, such as the anomeric proton (H1), a TOCSY experiment can reveal the chemical shifts of all other protons (H2, H3, H4, H5, H6) within that same this compound residue. psgcas.ac.in This through-bond correlation is crucial for complete residue-specific assignments, even when signals are severely overlapped in the 1D spectrum.

The combined use of HSQC and TOCSY, often in 3D experiments like HSQC-TOCSY, allows for the comprehensive assignment of all proton and carbon signals of this compound and its neighboring residues, providing a detailed picture of the oligosaccharide's primary structure. psgcas.ac.in

Mass Spectrometry (MS) for this compound-Containing Oligosaccharide Sequencing

Mass spectrometry is a cornerstone technique for determining the molecular weight and sequence of oligosaccharides containing this compound. Tandem mass spectrometry (MS/MS or MSⁿ), in particular, provides the fragmentation data necessary to elucidate the sequence of monosaccharide units. nih.gov

In a typical bottom-up approach, larger GAGs are first depolymerized into smaller oligosaccharides using specific enzymes (lyases) or chemical methods nih.gov. These resulting oligosaccharide mixtures can then be analyzed by MS. Electrospray ionization (ESI) is a soft ionization technique commonly used to generate intact molecular ions of the oligosaccharides for MS analysis. nih.gov

During tandem MS, specific precursor ions are selected and fragmented through collision-induced dissociation (CID) or other activation methods. rsc.org The resulting product ions provide information about the sequence of the monosaccharides. Fragmentation typically occurs at the glycosidic bonds, allowing for the determination of the monosaccharide sequence from the mass differences between the fragment ions. nih.govnih.gov This methodology is powerful for sequencing this compound-containing oligosaccharides and identifying the positions of sulfation and other modifications. nih.gov

Chromatographic Techniques for Compositional and Purity Assessment

Chromatographic methods are essential for the separation, purification, and analysis of this compound-containing oligosaccharides. These techniques are often coupled with other analytical methods like MS for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of oligosaccharides.

Reverse-Phase HPLC (RP-HPLC): In RP-HPLC, separation is based on the hydrophobicity of the analytes. While native oligosaccharides are generally hydrophilic, they can be derivatized with a hydrophobic tag to enable separation by RP-HPLC. nih.gov This method, often coupled with mass spectrometry (LC-MS), provides excellent resolution and allows for the separation of complex mixtures of oligosaccharides derived from GAGs. nih.gov

Quantitative analysis of the disaccharide composition of GAGs is a fundamental approach to understanding their structure and function. nih.gov This method typically involves the enzymatic depolymerization of the GAG chain into its constituent disaccharides using a cocktail of specific lyases. nih.govrpi.edu

The resulting mixture of disaccharides, which includes those derived from this compound units, is then separated and quantified. A common and highly effective method involves fluorescently labeling the disaccharides followed by separation using reverse-phase ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (LC-MS). nih.govrpi.edu This sensitive technique allows for the accurate quantification of the different disaccharide units, providing a detailed compositional profile of the parent GAG, including the abundance of N-sulfated disaccharides. nih.gov

Enzyme Activity Assays for this compound-Related Enzymes

The precise measurement of enzyme activity is fundamental to understanding the metabolic pathways involving this compound. Deficiencies in enzymes such as this compound sulfohydrolase (SGSH) can lead to severe diseases like Mucopolysaccharidosis type IIIA (MPS IIIA) nih.gov. Therefore, accurate and sensitive assays are critical for diagnostics and for evaluating the efficacy of potential therapies.

Fluorimetric and radiometric assays are two of the most common and powerful techniques used to quantify the activity of this compound-related enzymes.

Fluorimetric Assays:

These assays typically employ a synthetic substrate that becomes fluorescent upon enzymatic action. For SGSH, a widely used substrate is 4-methylumbelliferyl-α-D-N-sulfoglucosaminide (4MU-αGlcNS) nih.govresearchgate.net. The assay involves a two-step enzymatic reaction. First, SGSH removes the N-sulfate group from the substrate. Subsequently, a second enzyme, α-glucosidase, cleaves the bond linking the glucosamine (B1671600) to the 4-methylumbelliferone (B1674119) (4MU) fluorophore, releasing a fluorescent signal that can be quantified nih.gov.

The development and optimization of these assays are critical for ensuring accuracy and reliability. Key parameters that require careful optimization include:

Protein Concentration: Studies have shown that SGSH activity can be suppressed at high total protein concentrations in the assay mixture. For instance, in brain homogenates, SGSH activity rates were found to be consistent only up to 31.25 μg of total protein nih.gov.

Incubation Time: The enzymatic reaction should be monitored over time to ensure that the rate is linear. For SGSH assays in brain homogenates, a linear reaction rate has been observed for up to 17 hours of incubation nih.gov.

pH and Buffer Conditions: The pH of the reaction buffer must be optimized to match the optimal pH for the enzyme's activity.

Substrate Concentration: The concentration of the fluorogenic substrate should be sufficient to ensure that the enzyme is the rate-limiting factor in the reaction.

Recent advancements have led to the development of simplified, one-step fluorimetric assays that can be completed in a shorter time frame, enhancing their suitability for high-throughput screening scielo.br.

Radiometric Assays:

Radiometric assays offer high sensitivity and are based on the enzymatic conversion of a radioactively labeled substrate to a radioactive product creative-enzymes.com. For this compound-related enzymes, a common substrate is a tritiated tetrasaccharide derived from heparin nih.gov. The principle involves incubating the enzyme with the radiolabeled substrate and then separating the product from the unreacted substrate, often using techniques like thin-layer chromatography (TLC) nih.govsemanticscholar.org. The radioactivity of the product is then measured to determine the enzyme's activity.

The development of these assays involves:

Synthesis of Radiolabeled Substrates: The availability of a suitable radiolabeled substrate with known specific radioactivity is a prerequisite creative-enzymes.com.

Separation Techniques: Efficient and quantitative separation of the radioactive substrate and product is crucial for accurate measurements. Optimized TLC and high-performance liquid chromatography (HPLC) methods are often employed nih.govnih.gov.

Detection Methods: Phosphor imaging and other sensitive autoradiography techniques are used to quantify the radioactivity of the separated products nih.govsemanticscholar.org.

While powerful, radiometric assays require specialized laboratory facilities and handling procedures for radioactive materials.

Assay Type Principle Common Substrate for SGSH Advantages Disadvantages
Fluorimetric Enzymatic release of a fluorophore4-methylumbelliferyl-α-D-N-sulfoglucosaminide (4MU-αGlcNS)High throughput, relatively safePotential for interference from fluorescent compounds in the sample
Radiometric Measurement of radioactivity in the productTritiated tetrasaccharide from heparinHigh sensitivity and specificityRequires handling of radioactive materials, more time-consuming

Integrated Glycan Sequencing Strategies

Determining the precise sequence of monosaccharides, including the position of this compound and its modifications, within a glycan chain is essential for understanding its function. Integrated sequencing strategies that combine various analytical techniques are employed to tackle the complexity of glycans like heparan sulfate.

A powerful approach to glycan sequencing involves the combinatorial use of specific chemical cleavage methods and enzymatic digestions to generate a library of overlapping oligosaccharide fragments. These fragments are then analyzed, typically by mass spectrometry, to piece together the original sequence.

Chemical Cleavage:

Nitrous Acid Treatment: This method specifically cleaves the glycosidic bond on the reducing side of N-sulfated glucosamine residues. The conditions of the nitrous acid treatment can be controlled to achieve partial or complete cleavage, providing different sets of fragments for analysis.

Enzymatic Digestion:

A panel of specific enzymes is used to cleave the glycan chain at defined locations:

Heparinases/Heparanases: These enzymes cleave heparan sulfate at specific sites depending on the sulfation pattern of the uronic acid and glucosamine residues.

Exoglycosidases: These enzymes sequentially remove monosaccharide residues from the non-reducing end of the glycan chain. By using a series of exoglycosidases with known specificities, the sequence of the outer monosaccharides can be determined.

The combination of these methods generates a collection of oligosaccharide fragments that can be analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) nih.gov. The overlapping sequences of these fragments are then used to reconstruct the complete sequence of the original glycan. Chemoenzymatic synthesis approaches are also being developed to create libraries of heparan sulfate oligosaccharides with defined structures, which can serve as standards for sequencing and functional studies rsc.orgrsc.org.

Method Target Application in Sequencing
Nitrous Acid Cleavage Glycosidic bond C-terminal to N-sulfated glucosamineGenerates fragments for mass spectrometry analysis
Heparinase/Heparanase Digestion Specific linkages within heparan sulfate chainsProduces oligosaccharides for sequencing and domain analysis
Exoglycosidase Digestion Terminal monosaccharide residuesSequential removal of monosaccharides to determine sequence from the non-reducing end

Glycan Microarray and Affinity-Based Techniques for Protein-Glycan Interaction Studies

Understanding the interactions between this compound-containing glycans and proteins is crucial for deciphering their biological roles. Glycan microarrays and other affinity-based techniques are powerful tools for studying these interactions in a high-throughput manner.

Glycan Microarrays:

Glycan microarrays consist of a library of different glycan structures immobilized on a solid surface, such as a glass slide nih.govspringernature.com. These arrays are then incubated with a fluorescently labeled protein of interest. The binding of the protein to specific glycans on the array is detected by measuring the fluorescence at each spot nih.gov. This allows for the rapid screening of a protein's binding specificity against a large number of different glycan structures.

The development of glycan microarrays has enabled detailed investigations into the binding preferences of various proteins for this compound-containing glycans. For example, these arrays can be used to identify the specific sulfation patterns and monosaccharide sequences that are recognized by a particular protein frontiersin.orgescholarship.org.

Affinity-Based Techniques:

Affinity chromatography is another widely used technique to study protein-glycan interactions sigmaaldrich.comnih.gov. In this method, a glycan containing this compound is immobilized on a chromatography resin. A mixture of proteins is then passed through the column. Proteins that bind to the immobilized glycan are retained on the column, while non-binding proteins pass through. The bound proteins can then be eluted and identified.

This technique is useful for:

Identifying novel glycan-binding proteins: By passing a cell lysate over a glycan affinity column, proteins that interact with that specific glycan can be isolated and identified.

Characterizing binding affinities: The strength of the interaction can be estimated by the conditions required to elute the bound protein (e.g., salt concentration or pH).

Immobilized metal affinity chromatography (IMAC) is another variation that can be adapted to study these interactions, often by using tagged recombinant proteins nih.govupenn.edu.

Technique Principle Application for this compound
Glycan Microarray High-throughput screening of protein binding to a library of immobilized glycansDetermining the specific this compound-containing structures recognized by a protein
Affinity Chromatography Separation of proteins based on their binding to an immobilized glycan ligandIsolating and identifying proteins that bind to this compound-containing glycans

Molecular and Cellular Research on the Functional Significance of N Sulfoglucosamine

N-Sulfoglucosamine in Glycosaminoglycan-Protein Binding Selectivity and Specificity

The interaction between proteins and glycosaminoglycans (GAGs) is fundamental to a vast array of biological processes. These interactions are largely governed by electrostatic forces between the negatively charged sulfate (B86663) and carboxyl groups on the GAG chains and positively charged amino acid residues on the protein surface. Among the various modifications of GAGs, the N-sulfation of glucosamine (B1671600) residues to form this compound is a critical determinant of binding selectivity and specificity. This modification, prevalent in heparan sulfate (HS) and heparin, contributes significantly to the creation of unique binding sites for a multitude of proteins.

The degree and pattern of N-sulfation, along with other modifications like O-sulfation and epimerization of glucuronic acid to iduronic acid, generate a high level of structural diversity within HS chains. This "heparan sulfate code" allows for specific recognition by different proteins, modulating their activity and function. The presence of this compound is a key feature of the highly sulfated S-domains within heparan sulfate, which are the primary sites for protein binding.

Identification of this compound-Dependent Binding Motifs

The specificity of GAG-protein interactions is often dictated by defined oligosaccharide sequences that create a three-dimensional structure recognized by the protein. The presence of this compound is a cornerstone of many of these binding motifs. While a universal consensus sequence for this compound-dependent binding does not exist due to the diversity of interacting proteins, specific examples highlight its importance.

One of the most well-characterized examples is the binding of antithrombin to a specific pentasaccharide sequence within heparin and heparan sulfate. This interaction is crucial for the anticoagulant activity of heparin. The high-affinity binding of antithrombin requires a rare 3-O-sulfated this compound residue (GlcNS(3S,6S)). nih.gov This specific modification, in concert with other sulfated residues in the pentasaccharide, creates a unique conformational epitope that is recognized with high affinity and specificity by antithrombin. The removal of the N-sulfate group from this critical glucosamine residue dramatically reduces the binding affinity, underscoring the pivotal role of N-sulfation in creating this specific binding motif.

Interacting ProteinKey this compound-Containing MotifSignificance of Interaction
Antithrombin IIIPentasaccharide with a 3-O-sulfated this compound residueEssential for anticoagulant activity
Fibroblast Growth Factor 2 (FGF2)Regions rich in this compound and 2-O-sulfated iduronic acidCo-factor for binding to FGF receptor and subsequent signaling
Hepatocyte Growth Factor/Scatter Factor (HGF/SF)N-sulfated and 6-O-sulfated domainsLocalization and presentation to the c-Met receptor

Role in Modulating Protein Conformation and Activity

The binding of this compound-containing GAGs can induce significant conformational changes in proteins, leading to the modulation of their biological activity. These allosteric effects are a key mechanism by which heparan sulfate proteoglycans (HSPGs) regulate a wide range of physiological processes.

The binding of the specific pentasaccharide containing 3-O-sulfated this compound to antithrombin provides a classic example of this phenomenon. This interaction induces a conformational change in the reactive center loop of antithrombin, which greatly accelerates its ability to inactivate coagulation proteases like thrombin and Factor Xa. nih.gov This allosteric activation is central to the therapeutic effect of heparin as an anticoagulant.

In the context of FGF signaling, the binding of heparan sulfate to both FGF and its receptor promotes the formation of a stable signaling complex. The this compound residues within the HS chain play a crucial role in correctly orienting the FGF and FGFR molecules, thereby facilitating receptor dimerization and the subsequent activation of intracellular tyrosine kinase domains. This modulation of protein assembly is a prerequisite for signal transduction.

Furthermore, N-glycans, which can contain N-acetylglucosamine (a precursor to this compound in the GAG biosynthesis pathway), have been shown to play a critical role in modulating the conformation of various proteins. nih.gov For example, the glycosylation status of certain viral proteins is essential for their correct folding and for the conformational changes required for viral entry into host cells. nih.gov While not directly this compound, this highlights the broader principle that the addition of sugar moieties, including those that are precursors to this compound, can have profound effects on protein structure and function.

Regulation of Cellular Signaling Pathways by this compound-Containing Glycans

This compound-containing glycans, particularly heparan sulfate, are key regulators of numerous cellular signaling pathways that are essential for embryonic development, tissue homeostasis, and disease processes. By interacting with a wide array of signaling molecules, including growth factors, morphogens, and their receptors, these glycans modulate the formation of signaling complexes, control ligand availability and stability, and influence the spatial and temporal distribution of signaling gradients.

Involvement in Growth Factor (e.g., FGF, Wnt, Hedgehog) and Morphogen Signaling

Fibroblast Growth Factor (FGF) Signaling: As previously mentioned, heparan sulfate is an essential co-receptor for FGF signaling. The N-sulfation of glucosamine residues is critical for creating the specific binding sites that facilitate the formation of the FGF-FGFR-HS ternary complex. This complex formation is a prerequisite for receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and migration.

Wnt Signaling: The Wnt family of secreted glycoproteins plays a crucial role in development and tissue regeneration. Heparan sulfate proteoglycans are intimately involved in modulating Wnt signaling. N-sulfated domains within heparan sulfate can directly bind to Wnt proteins, influencing their diffusion, stability, and presentation to their Frizzled receptors and LRP5/6 co-receptors. nih.govnih.gov For instance, the N-sulfated regions of heparan sulfate can act as a scaffold to concentrate Wnt ligands at the cell surface, thereby promoting efficient receptor engagement and downstream signaling through the canonical β-catenin pathway or non-canonical pathways. nih.gov

Hedgehog (Hh) Signaling: The Hedgehog signaling pathway is fundamental for embryonic patterning and cell fate determination. Heparan sulfate proteoglycans are essential for the transport and reception of Hh ligands. The N-terminal signaling domain of Hh proteins binds to heparan sulfate, and this interaction is crucial for the movement of Hh across tissues to form a concentration gradient. nih.gov The N-sulfated domains of heparan sulfate are thought to be particularly important for this interaction, facilitating the release of Hh from producing cells and its subsequent binding to the receptor Patched on receiving cells.

Signaling PathwayRole of this compound-Containing GlycansKey Molecular Interactions
FGF SignalingCo-receptor function, promotes ligand-receptor complex formationBinds to both FGF and FGFR
Wnt SignalingModulates ligand gradient formation and receptor interactionBinds to Wnt ligands and Frizzled/LRP co-receptors
Hedgehog SignalingRegulates ligand transport and receptionBinds to Hedgehog ligands and influences interaction with Patched receptor

Mechanistic Studies of Signal Transduction Modulation

Mechanistic studies have begun to unravel the precise ways in which this compound-containing glycans modulate signal transduction. A key mechanism is the "co-receptor" model, exemplified by FGF signaling, where heparan sulfate is an integral part of the active signaling complex.

Another important mechanism is the "ligand sequestration and presentation" model. In this model, HSPGs on the cell surface or in the extracellular matrix can bind and immobilize growth factors and morphogens, creating a localized high concentration of the ligand. This can either facilitate receptor binding on the same cell (cis-acting) or on adjacent cells (trans-acting). The N-sulfated domains of heparan sulfate are critical for this sequestration, acting as a reservoir for signaling molecules.

Furthermore, enzymatic remodeling of heparan sulfate, such as the removal of 6-O-sulfate groups from N-sulfated glucosamine residues by extracellular sulfatases (Sulfs), can dynamically modulate signaling. nih.gov For example, the activity of Sulfs can release Wnt ligands from their association with heparan sulfate, thereby making them available for receptor binding and activating downstream signaling. This enzymatic editing of the "heparan sulfate code" provides a sophisticated layer of regulation for signal transduction.

Contribution to Extracellular Matrix Assembly, Organization, and Function

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular behavior. Glycosaminoglycans, including heparan sulfate with its this compound residues, are integral components of the ECM, primarily in the form of proteoglycans.

This compound-containing proteoglycans contribute to the assembly and organization of the ECM by interacting with other matrix components, such as collagens, fibronectin, and laminins. nih.gov The highly negative charge conferred by the sulfate groups, including the N-sulfate on glucosamine, allows these proteoglycans to attract and retain water, creating a hydrated, gel-like substance that resists compressive forces. physio-pedia.com

Functionally, the this compound-containing proteoglycans in the ECM serve as a scaffold for cell adhesion and migration. They can bind to cell surface receptors, such as integrins and syndecans, providing a link between the ECM and the cytoskeleton. Moreover, the ECM acts as a storage depot for growth factors and cytokines, with N-sulfated heparan sulfate chains playing a crucial role in binding and protecting these signaling molecules from degradation, releasing them upon specific cues to regulate cellular responses. researchgate.net

Deciphering the "Sulfation Code": Role of this compound in Glycan Functional Diversity

The concept of a "sulfation code" refers to the specific patterns of sulfate groups on glycosaminoglycan (GAG) chains, which impart a vast layer of functional diversity to these molecules. This compound is a critical component of heparan sulfate (HS), and its sulfation status, along with other modifications along the glycan chain, dictates a wide array of biological activities. mdpi.comnih.gov This intricate code, written in the language of sulfation, governs the interactions of HS with a multitude of proteins, thereby modulating essential cellular processes. nih.govnih.gov

The biosynthesis of heparan sulfate is a complex process involving a series of enzymatic modifications, including the N-deacetylation and subsequent N-sulfation of N-acetylglucosamine residues to form this compound. mdpi.comnih.gov This initial N-sulfation is a pivotal step, as it is a prerequisite for the further actions of other modifying enzymes, such as C5-epimerase and various O-sulfotransferases. wikipedia.org The resulting specific arrangement of N-sulfated domains and the precise positioning of O-sulfate groups on this compound and adjacent uronic acid residues create unique binding sites for a plethora of proteins. mdpi.comnih.gov

This structural heterogeneity allows heparan sulfate proteoglycans (HSPGs) to act as key regulators in numerous physiological and pathological processes. nih.gov For instance, specific sulfation patterns involving this compound are crucial for the binding and activation of growth factors, such as fibroblast growth factors (FGFs), and for modulating signaling pathways like Wnt and Hedgehog. biologists.comfrontiersin.org The precise arrangement of sulfate groups, including those on this compound, facilitates the formation of ternary complexes between ligands, receptors, and the HS chain, thereby influencing cell growth, differentiation, and morphogenesis. nih.gov

Furthermore, the "sulfation code" is implicated in regulating enzyme activities, such as the inhibition of blood coagulation by antithrombin, which requires a specific pentasaccharide sequence containing a 3-O-sulfated this compound residue. nih.gov The diversity in sulfation patterns also plays a role in cell adhesion, viral entry, and inflammation. wikipedia.org The cell-type specific expression of sulfotransferases ensures the generation of distinct HS structures, each with a unique capacity to interact with a specific set of protein partners, thus highlighting the functional significance of the sulfation code in determining the biological outcomes of HS-protein interactions. nih.gov

Model Systems in this compound Functional Research

In Vitro Cell Culture Models for Glycan Engineering and Analysis

In vitro cell culture systems are indispensable tools for dissecting the functional roles of specific glycan structures, including those containing this compound. Chinese Hamster Ovary (CHO) cells are a prominent model system in this field due to their robust growth characteristics and their capacity for producing glycoproteins with post-translational modifications similar to those in humans. wikipedia.orgyoutube.com A key advantage of CHO cells is the availability of various mutant cell lines deficient in specific enzymes of the glycosaminoglycan biosynthetic pathway, which allows for detailed structure-function studies. nih.gov

Glycan engineering in CHO cells involves the targeted manipulation of genes encoding the enzymes responsible for heparan sulfate (HS) biosynthesis. mdpi.com By overexpressing or knocking out specific sulfotransferases, researchers can generate cell lines that produce HS with altered sulfation patterns. nih.gov For instance, the expression of N-deacetylase/N-sulfotransferases (NDSTs) can be modulated to control the extent of N-sulfation of glucosamine residues, a critical step that influences all subsequent modifications of the HS chain. mdpi.comnih.gov Similarly, the introduction of specific 3-O-sulfotransferases (Hs3sts), which are not endogenously expressed in CHO cells, allows for the production of HS chains with specific motifs, such as the antithrombin-binding pentasaccharide. nih.gov

These engineered cell lines serve as powerful platforms to investigate how specific sulfation patterns, including the presence and location of sulfate groups on this compound, affect the binding and activity of various proteins. For example, researchers can assess the ability of engineered HS to interact with growth factors, cytokines, and other signaling molecules, thereby elucidating the role of specific sulfation motifs in regulating cellular processes. nih.gov

Table 1: In Vitro Cell Culture Models for this compound Research

Model System Genetic Modification Research Application Key Findings
Chinese Hamster Ovary (CHO) Cells Knockout of XYLT2 Abolished heparan sulfate biosynthesis Confirmed the essential role of xylosyltransferase in initiating GAG synthesis. nih.gov
Chinese Hamster Ovary (CHO) Cells Overexpression of NDST2 and Hs3st1 Production of bioengineered heparin Increased N-sulfation and introduced 3-O-sulfation, creating HS with anticoagulant properties. nih.gov
Chinese Hamster Ovary (CHO) Cells Tunicamycin resistance selection Increased N-acetylglucosaminyltransferase activity Demonstrated overproduction of a key enzyme in the glycoprotein (B1211001) biosynthesis pathway as a mechanism of drug resistance. nih.gov
Mouse Embryonic Fibroblasts (MEFs) LRP1 gene deficiency Investigating rhSGSH uptake Showed that LRP1 is a receptor for the endocytosis of recombinant human this compound sulfohydrolase. nih.gov

Genetic Animal Models (e.g., Knockout Mice, Zebrafish) for In Vivo Functional Studies

To understand the physiological and pathological roles of this compound in a whole-organism context, researchers rely on genetic animal models. Knockout mice and zebrafish with targeted mutations in genes involved in this compound metabolism have been instrumental in elucidating its in vivo functions.

A primary example is the modeling of Mucopolysaccharidosis type IIIA (MPS IIIA), or Sanfilippo syndrome, a lysosomal storage disorder caused by the deficiency of the enzyme this compound sulfohydrolase (SGSH). nih.govnih.gov Mouse models with a spontaneous mutation (Sgshmps3a) or a complete knockout of the Sgsh gene have been developed. nih.govjax.org These mice exhibit key features of the human disease, including the accumulation of heparan sulfate in lysosomes, particularly in the brain and liver, leading to progressive neurodegeneration, behavioral abnormalities, and a shortened lifespan. jax.orgsanfilipponews.com Studies comparing different Sgsh mutant mouse models have provided insights into the correlation between substrate accumulation and the onset of clinical symptoms. nih.govsanfilipponews.com

Zebrafish (Danio rerio) have also emerged as a powerful model for studying this compound function due to their genetic tractability, rapid development, and optical transparency. nih.govnih.gov Using CRISPR/Cas9 technology, researchers have created zebrafish with mutations in the sgsh gene. nih.govnih.gov These sgsh mutant zebrafish recapitulate many of the molecular and cellular hallmarks of MPS IIIA, including a complete loss of Sgsh enzyme activity, progressive accumulation of heparan sulfate, lysosomal abnormalities in neurons, and significant neuroinflammation. nih.govmonash.edu Furthermore, these models display complex behavioral phenotypes, such as hyperactivity, which are consistent with the neurological manifestations of the disease in humans. researchgate.netbiorxiv.org These zebrafish models are valuable for high-throughput screening of potential therapeutic compounds and for investigating the fundamental mechanisms of MPS IIIA pathogenesis. nih.govmonash.edu

Table 2: Genetic Animal Models in this compound Research

Animal Model Gene Targeted Method of Generation Key Phenotypes Research Significance
Mouse (Mus musculus) Sgsh Spontaneous mutation (Sgshmps3a) Reduced SGSH activity, heparan sulfate accumulation in brain and liver, neurodegeneration, reduced lifespan. jax.org Provides a model for Sanfilippo syndrome type A (MPS IIIA) to study disease progression and test therapies.
Mouse (Mus musculus) Sgsh Conditional knockout Earlier onset of phenotypic deficits compared to spontaneous mutants, heparan sulfate and ganglioside accumulation. nih.gov Allows for the study of the neurological basis of MPS IIIA and the efficacy of new treatments.
Mouse (Mus musculus) Sgsh, Rag2, CD47, Il2rg Backcrossing of Sgsh mutant with immune-deficient strain Undetectable SGSH activity, MPS IIIA histology, lack of T, B, and NK cells. nih.gov Creates an immune-deficient MPS IIIA model suitable for testing human cellular therapies.
Zebrafish (Danio rerio) sgsh CRISPR/Cas9 mutagenesis (sgshΔex5-6) Complete absence of Sgsh activity, progressive heparan sulfate accumulation, neuronal lysosomal defects, neuroinflammation, complex behavioral changes. nih.govnih.govmonash.edu Offers a tractable model for studying MPS IIIA pathogenesis and for high-throughput drug screening.
Zebrafish (Danio rerio) sgsh CRISPR/Cas9 mutagenesis (sgshS387Lfs) Hypomorphic mutation with some residual enzyme function, brain accumulation of heparan sulfate, hyperactivity. researchgate.netbiorxiv.org Provides a model with a potentially less severe phenotype, useful for studying the heterogeneity of MPS IIIA.

Genetic and Epigenetic Regulation in N Sulfoglucosamine Metabolism Research

Genetic Basis of SGSH Deficiency and Associated Lysosomal Storage Disorders

Mutations in the N-sulfoglucosamine sulfohydrolase (SGSH) gene are the genetic foundation for Mucopolysaccharidosis type IIIA (MPS IIIA), also known as Sanfilippo syndrome type A. sfari.orgthinkmpsiiiahcp.comnih.gov This autosomal recessive disorder is characterized by a deficiency in the SGSH enzyme, which is crucial for the lysosomal degradation of heparan sulfate (B86663). thinkmpsiiiahcp.comresearchgate.netmedlineplus.gov The SGSH gene, located on chromosome 17q25.3, provides the instructions for producing this essential enzyme. mdpi.com Over 80 different mutations have been identified in the SGSH gene, the majority of which are single nucleotide changes that result in a reduced or complete loss of enzyme function. medlineplus.gov The type of mutation can influence the severity and progression of the disease, with some mutations, such as p.Ser298Pro, being associated with a more slowly progressive clinical phenotype. nih.govnih.gov

Disorder Affected Gene Enzyme Deficiency Primary Accumulated Substrate
Mucopolysaccharidosis Type IIIA (Sanfilippo Syndrome Type A)SGSHThis compound sulfohydrolaseHeparan Sulfate

Molecular Pathogenesis of Heparan Sulfate Accumulation and Cellular Dysfunction

The deficiency of the SGSH enzyme disrupts the stepwise degradation of heparan sulfate, a complex glycosaminoglycan (GAG), within the lysosomes. medlineplus.govnih.gov This leads to the intracellular accumulation of partially degraded heparan sulfate fragments. thinkmpsiiiahcp.comresearchgate.netnih.gov The buildup of these fragments is believed to interfere with the normal functions of lysosomes and other cellular processes, although the precise mechanisms are still under investigation. medlineplus.govnih.gov The accumulation of heparan sulfate is particularly detrimental to the central nervous system, leading to the severe neurological symptoms characteristic of MPS IIIA. researchgate.netmedlineplus.gov

The pathogenic cascade initiated by heparan sulfate accumulation includes:

Altered Cell Signaling: Heparan sulfate plays a crucial role in regulating various signaling pathways by interacting with growth factors, cytokines, and other signaling molecules. nih.govmdpi.comresearchgate.net The accumulation of abnormal heparan sulfate can disrupt these interactions, leading to dysregulated cellular processes such as proliferation, differentiation, and migration. mdpi.comresearchgate.netnih.gov

Inflammatory Responses: The stored heparan sulfate can trigger innate immune responses, leading to chronic inflammation in various tissues, including the brain. nih.gov

Secondary Storage: The primary accumulation of heparan sulfate can lead to the secondary storage of other molecules, such as gangliosides and cholesterol, further contributing to cellular dysfunction. nih.gov

Research on Enzyme Replacement and Gene Therapy Strategies in Model Systems

Due to the devastating nature of MPS IIIA and the limitations of current treatments, significant research efforts are focused on developing novel therapeutic strategies, primarily enzyme replacement therapy (ERT) and gene therapy. nih.gov

Enzyme Replacement Therapy (ERT): The goal of ERT is to provide the missing or deficient SGSH enzyme to the patient. nih.gov However, a major challenge for treating the neurological symptoms of MPS IIIA is the blood-brain barrier (BBB), which prevents large molecules like the SGSH enzyme from reaching the central nervous system. nih.govnih.gov To overcome this, researchers are exploring direct administration of the recombinant enzyme into the cerebrospinal fluid (CSF). nih.govcuresanfilippofoundation.orgnih.gov Studies in mouse models of MPS IIIA have shown that intracerebroventricular (ICV) delivery of recombinant human SGSH can reduce heparan sulfate levels in the brain and ameliorate some of the associated neuropathology. nih.govnih.govnih.gov

Gene Therapy: Gene therapy aims to provide a correct copy of the SGSH gene to the patient's cells, enabling them to produce their own functional enzyme. nih.govmdpi.com This approach holds the potential for a long-lasting, one-time treatment. researchgate.net Various viral vectors, such as adeno-associated viruses (AAV) and lentiviruses, are being investigated for their ability to deliver the SGSH gene to target cells, particularly in the brain. nih.govresearchgate.net Preclinical studies in animal models have demonstrated that gene therapy can lead to widespread distribution of the SGSH enzyme in the central nervous system, reduction of heparan sulfate storage, and improvement in neurological function. nih.govnih.gov Hematopoietic stem cell gene therapy (HSC-GT) is another promising approach, where the patient's own stem cells are genetically modified to produce the functional enzyme and then transplanted back into the patient. mdpi.com

Therapeutic Strategy Approach Key Challenge Status in Model Systems
Enzyme Replacement Therapy (ERT)Administration of recombinant SGSH enzyme.Blood-brain barrier penetration.Promising results with direct CNS delivery. nih.govnih.govnih.gov
Gene TherapyDelivery of a functional SGSH gene.Ensuring long-term expression and safety.Significant correction of pathology in animal models. nih.govnih.gov

Transcriptional and Post-Translational Regulation of N-Sulfation Enzymes

The biosynthesis of heparan sulfate is a complex process involving a series of enzymatic reactions catalyzed by various enzymes, including N-deacetylase/N-sulfotransferases (NDSTs). nih.govmdpi.com These enzymes are responsible for the N-deacetylation and subsequent N-sulfation of glucosamine (B1671600) residues, a critical step in determining the sulfation pattern and biological activity of heparan sulfate. The expression and activity of these N-sulfation enzymes are tightly regulated at both the transcriptional and post-translational levels.

Transcriptional regulation involves the control of gene expression, which can be influenced by various transcription factors and signaling pathways. mdpi.com Post-translational modifications, such as phosphorylation and glycosylation, can also modulate the activity, stability, and subcellular localization of these enzymes. mdpi.comuniprot.org For instance, the catalytic activity of SGSH is dependent on the post-translational conversion of a specific cysteine residue into Cα-formylglycine. uniprot.org Understanding these regulatory mechanisms is crucial for comprehending how cells fine-tune heparan sulfate structure to meet specific physiological demands.

Epigenetic Modulation of Heparan Sulfate Biosynthesis Pathways

Emerging evidence indicates that epigenetic mechanisms, such as DNA methylation and microRNA (miRNA) regulation, play a significant role in controlling the expression of genes involved in heparan sulfate biosynthesis. nih.govnih.govacs.org Epigenetic modifications can lead to changes in gene expression without altering the underlying DNA sequence. nih.gov

For example, the expression of certain sulfotransferases, the enzymes that add sulfate groups to the heparan sulfate chain, can be silenced in cancer cells through DNA hypermethylation. acs.org This alteration in the sulfation pattern of heparan sulfate can, in turn, affect cancer progression by influencing cell signaling, adhesion, and angiogenesis. nih.govnih.gov Research is ongoing to explore how epigenetic therapies could be used to modulate heparan sulfate biosynthesis and potentially serve as a novel approach for treating diseases like cancer. nih.govacs.org

Q & A

Q. What are the standard methodologies for detecting and quantifying N-sulfoglucosamine in enzymatic assays?

this compound can be quantified using enzymatic activity assays for sulfohydrolases like SGSH. Recombinant SGSH proteins (expressed in E. coli or other systems) are often employed, with methods including:

  • Colorimetric assays : Measure sulfate release using reagents like barium chloride-gelatin .
  • Chromatographic techniques : HPLC or LC-MS to separate and quantify reaction products (e.g., glucosamine and sulfate ions) .
  • Immunodetection : Western blot (WB) or ELISA with anti-SGSH antibodies for protein-level quantification .
    Validation requires controls such as substrate-only and enzyme-free reactions to exclude non-specific hydrolysis .

Q. How is this compound sulfohydrolase (SGSH) classified enzymatically, and what substrates does it act upon?

SGSH is classified under EC 3.10.1.1 as a hydrolase that cleaves sulfate groups from this compound residues in heparan sulfate (HS). Its primary substrates include:

  • HS-derived oligosaccharides : Specifically targeting glucosamine-N-sulfate linkages .
  • Synthetic substrates : Para-nitrophenyl sulfate (pNPS) for kinetic studies .
    Enzyme specificity is confirmed via competitive inhibition assays using structural analogs like N-acetylglucosamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity of SGSH across different experimental models?

Discrepancies in SGSH activity often arise from:

  • Substrate heterogeneity : Natural HS vs. synthetic substrates yield varying kinetic parameters .
  • Post-translational modifications : Recombinant SGSH lacking glycosylation (e.g., prokaryotic systems) may show reduced activity compared to eukaryotic-expressed enzyme .
  • Assay conditions : pH, ionic strength, and cofactors (e.g., Ca²⁺) significantly impact activity .
    To address these, standardize substrates (e.g., HS oligosaccharides of defined sulfation patterns) and report detailed experimental conditions per NIH guidelines .

Q. What experimental designs are optimal for studying this compound’s role in heparan sulfate degradation pathways?

A robust approach includes:

  • Stepwise enzymatic digestion : Use heparitinase I/II to generate HS fragments, followed by SGSH treatment to isolate this compound residues .
  • Isotopic labeling : Incorporate ³⁵S-sulfate into HS to track desulfation efficiency .
  • Genetic models : Knockout/knockdown of SGSH in cell lines (e.g., HEK293) to assess HS accumulation via toluidine blue staining .
    Include negative controls (e.g., catalytically inactive SGSH mutants) and replicate experiments across ≥3 biological samples .

Q. How does miR-4671-5p regulation of SGSH impact experimental outcomes in cellular studies?

miR-4671-5p downregulates SGSH, complicating HS metabolism studies. Key considerations:

  • Validation : Confirm miR-4671-5p/SGSH interaction via dual-luciferase assays and qPCR .
  • Rescue experiments : Co-transfect miR inhibitors with SGSH expression vectors to restore enzymatic activity .
  • Phenotypic correlation : Link HS accumulation (measured by ELISA) to cellular outcomes like lysosomal storage defects .
    Use bioinformatics tools (e.g., TargetScan) to predict off-target effects of miR-4671-5p .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound-related data with high variability?

  • ANOVA with post-hoc tests : For multi-group comparisons (e.g., enzyme activity across pH gradients) .
  • Linear regression : Correlate SGSH expression levels (WB band intensity) with sulfate release rates .
  • Power analysis : Predefine sample sizes to ensure ≥80% statistical power, especially for low-abundance targets .
    Report effect sizes and confidence intervals to contextualize biological significance .

Q. How should researchers design surveys or literature reviews to identify gaps in this compound biochemistry?

  • PICO framework : Define Population (e.g., in vitro enzyme studies), Intervention (SGSH modulation), Comparison (wild-type vs. mutant), Outcome (sulfate release rate) .
  • Systematic reviews : Use PRISMA guidelines to screen databases (PubMed, EMBASE) for HS degradation studies .
  • Bias mitigation : Exclude studies with incomplete method descriptions or commercial funding .

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